1-(Chroman-4-yl)piperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chroman-4-yl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Chroman-4-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-(Chroman-4-yl)piperazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a building block for the synthesis of novel compounds with potential therapeutic properties . In medicinal chemistry, it is used to design drugs with anticancer, antiviral, and antimicrobial activities . Additionally, it has applications in the development of materials for cosmetic preparations and the treatment of skin and hair-related conditions .
Mechanism of Action
1-(Chroman-4-yl)piperazine can be compared with other similar compounds, such as chroman-4-one derivatives and other piperazine-based compounds. Chroman-4-one derivatives, like flavanones and isoflavones, exhibit diverse biological activities, including anticancer and anti-inflammatory properties . Piperazine-based compounds, such as aripiprazole and quetiapine, are widely used in pharmaceuticals for their antipsychotic and antidepressant effects
Comparison with Similar Compounds
- Chroman-4-one derivatives (e.g., flavanones, isoflavones)
- Piperazine-based compounds (e.g., aripiprazole, quetiapine)
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-chromen-4-yl)piperazine |
InChI |
InChI=1S/C13H18N2O/c1-2-4-13-11(3-1)12(5-10-16-13)15-8-6-14-7-9-15/h1-4,12,14H,5-10H2 |
InChI Key |
PIUGFXSCAHKECM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2C1N3CCNCC3 |
Origin of Product |
United States |
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